REACTION_CXSMILES
|
Cl[C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.O.[NH2:11][NH2:12]>>[CH3:9][O:8][C:7]1[C:2]([NH:11][NH2:12])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
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Name
|
|
Quantity
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4.86 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1OC
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Name
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|
Quantity
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40 mL
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Type
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reactant
|
Smiles
|
O.NN
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 1.5 hours
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Duration
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1.5 h
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Type
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CUSTOM
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Details
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the reaction mixture was evaporated to dryness
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Type
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CUSTOM
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Details
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The resulting residue was partitioned between 10% MeOH in CHCl3 and 40%
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Type
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CUSTOM
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Details
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The aqueous phase was isolated
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Type
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EXTRACTION
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Details
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extracted twice with 10% MeOH in CHCl3
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
|
COC=1C(=NC=CC1)NN
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |